![molecular formula C11H8O5 B1615489 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid CAS No. 35924-44-8](/img/structure/B1615489.png)
6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
Overview
Description
6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the linear formula C11H8O5 . It has a molecular weight of 220.18 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H8O5 . The InChI code for this compound is 1S/C11H8O5/c1-15-7-2-3-9-6 (4-7)5-8 (10 (12)13)11 (14)16-9/h2-5H,1H3, (H,12,13) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 220.18 .Scientific Research Applications
Synthesis and Fluorescence Properties
- 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid and its derivatives have been studied for their synthesis and fluorescence properties. For example, compounds synthesized using this acid as a precursor exhibited excellent fluorescence in both ethanol solution and solid state, indicating potential applications in molecular recognition and fluorescence-based assays (Shi, Liang, & Zhang, 2017).
Antibacterial and Antifungal Agents
- Derivatives of this compound have been synthesized and shown to have potential as antibacterial and antifungal agents. This highlights its utility in the development of new therapeutic compounds (Mahesh, Sanjeeva, Manjunath, & Venkata, 2022).
Crystal Structure Analysis
- The crystal structure of this compound has been extensively studied, providing valuable information on its molecular arrangement and interactions. This knowledge is crucial for understanding its chemical behavior and potential applications in various fields (Li, Wang, Son, Wang, & Wang, 2010).
Synthesis of New Oxadiazole Derivatives
- Novel oxadiazole derivatives containing 2H-chromen-2-one moiety have been synthesized using this compound as a precursor. These derivatives have potential applications in pharmaceutical and medicinal chemistry (Mahesh et al., 2022).
Targeting Orphan G Protein-Coupled Receptor GPR35
- Certain derivatives of this compound have been identified as potent agonists for the orphan G protein-coupled receptor GPR35. This suggests its potential role in developing new therapeutic targets for diseases related to this receptor (Thimm, Funke, Meyer, & Müller, 2013).
Cytotoxic Constituents in Medical Research
- Compounds derived from this compound have been isolated and evaluated for cytotoxic effects against various cancer cell lines. This indicates its potential application in cancer research and drug development (Jiang et al., 2014).
GPR35 Agonists for Potential Drug Targets
- This compound derivatives have been identified as potent and selective agonists for GPR35, an orphan G protein-coupled receptor. These agonists are crucial for understanding the receptor's physiological role and potential as a drug target (Funke, Thimm, Schiedel, & Müller, 2013).
Rapid Synthesis Methods
- Efficient and rapid methods for synthesizing this compound have been developed. These methods are significant for scaling up production, making it more accessible for various scientific applications (Zhu, Tu, Xu, Tu, Wang, Wang, Lei, Xia, & Zheng, 2014).
Antiproliferative Potential in Cancer Research
- Several derivatives of this compound have demonstrated antiproliferative activities against human non-small cell lung cancer cell lines. This suggests its potential application in developing new anticancer agents (Fu, Wang, Chen, Wu, Li, Shen, & Qin, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid are currently unknown. This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It is known that derivatives of 2h-chromene have been synthesized and shown to exhibit significant antimicrobial activity. These compounds are tested against various classes of bacteria and fungi, indicating their potential as therapeutic agents.
Biochemical Pathways
It was found that in acidic anhydrous media, 2- (N -substituted imino)chromenes reacted intra molecularly to produce expected derivatives . This suggests that the compound may interact with certain biochemical pathways under specific conditions .
Result of Action
As mentioned earlier, derivatives of 2H-chromene have shown significant antimicrobial activity, suggesting that this compound may have similar effects.
properties
IUPAC Name |
6-methoxy-2-oxochromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c1-15-7-2-3-9-6(4-7)5-8(10(12)13)11(14)16-9/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQQAIQZABTSNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351856 | |
Record name | 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35924-44-8 | |
Record name | 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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